N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
The synthesis of N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps. One common synthetic route includes the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Industrial production methods may involve the use of high-throughput synthesis techniques and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidinyl and dichlorophenyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest it may have effects on cellular proliferation and apoptosis .
Comparison with Similar Compounds
N-(2,3-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which also exhibit diverse biological activities . The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinyl group, which may confer distinct biological properties .
Properties
Molecular Formula |
C19H19Cl2N5O3 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H19Cl2N5O3/c20-11-5-4-6-12(15(11)21)22-17(28)10-9-13(27)23-16-14(10)18(29)25-19(24-16)26-7-2-1-3-8-26/h4-6,10H,1-3,7-9H2,(H,22,28)(H2,23,24,25,27,29) |
InChI Key |
ZJZFIKFXQAUYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=C(C(=CC=C4)Cl)Cl)C(=O)N2 |
Origin of Product |
United States |
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